1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(2-methoxyethoxy)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(2-methoxyethoxy)heptane is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is often used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(2-methoxyethoxy)heptane typically involves the fluorination of a suitable precursor. One common method is the reaction of a heptane derivative with fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(2-methoxyethoxy)heptane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The compound can be reduced to form less fluorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form perfluorinated carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or ozone in aqueous or organic solvents.
Major Products
Substitution: Formation of alkyl or aryl derivatives.
Reduction: Formation of partially fluorinated heptanes.
Oxidation: Formation of perfluorinated carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(2-methoxyethoxy)heptane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its use in imaging agents and as a component in medical devices.
Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(2-methoxyethoxy)heptane involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoroheptane
- 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-2-(trifluoromethyl)hexane
Uniqueness
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(2-methoxyethoxy)heptane is unique due to the presence of the methoxyethoxy group, which imparts additional solubility and reactivity compared to other similar fluorinated compounds. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Eigenschaften
CAS-Nummer |
657349-05-8 |
---|---|
Molekularformel |
C10H10F12O2 |
Molekulargewicht |
390.17 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-methoxyethoxy)heptane |
InChI |
InChI=1S/C10H10F12O2/c1-23-2-3-24-4-6(13,14)8(17,18)10(21,22)9(19,20)7(15,16)5(11)12/h5H,2-4H2,1H3 |
InChI-Schlüssel |
YEDBRXZZYMKTMT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.